molecular formula C6H3BrClN3 B8719280 8-Bromo-3-chloroimidazo[1,2-a]pyrazine CAS No. 76537-31-0

8-Bromo-3-chloroimidazo[1,2-a]pyrazine

Cat. No.: B8719280
CAS No.: 76537-31-0
M. Wt: 232.46 g/mol
InChI Key: ATOXNULEPKIGOA-UHFFFAOYSA-N
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Description

8-Bromo-3-chloroimidazo[1,2-a]pyrazine (molecular formula: C₆H₃BrClN₃, molecular weight: 232.47 g/mol) is a halogen-substituted derivative of the imidazo[1,2-a]pyrazine scaffold, a bicyclic heteroaromatic system with a fused imidazole and pyrazine ring. For instance, its positional isomer, 3-bromo-8-chloroimidazo[1,2-a]pyrazine (CAS: 143591-61-1), is commercially available with 98% purity and is stored under refrigerated conditions . The bromo and chloro substituents at positions 3 and 8 likely influence electronic properties, reactivity, and binding interactions in biological systems.

Properties

CAS No.

76537-31-0

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

8-bromo-3-chloroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C6H3BrClN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H

InChI Key

ATOXNULEPKIGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include positional isomers, methyl-substituted derivatives, and morpholino-functionalized compounds. Their substituent patterns, molecular weights, and activities are compared below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Bromo-8-chloroimidazo[1,2-a]pyrazine Br (C3), Cl (C8) C₆H₃BrClN₃ 232.47 Intermediate for Suzuki coupling
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine Br (C8), Cl (C6), CH₃ (C3) C₇H₅BrClN₃ 246.49 Potential anticancer/antiviral agent
8-Morpholinoimidazo[1,2-a]pyrazine Morpholino (C8) C₁₀H₁₃N₅O 219.24 CDK9 inhibition (IC₅₀: 5–8 µM)
2-Phenylimidazo[1,2-a]pyrazin-3-amine Ph (C2), NH₂ (C3) C₁₂H₁₀N₄ 210.23 Antiviral (influenza A), CDK9 inhibition
Key Observations:
  • Substituent Position Matters: The bromo and chloro positions significantly alter reactivity. For example, 3-bromo-8-chloro derivatives are intermediates in Suzuki coupling reactions , while 8-morpholino derivatives exhibit kinase inhibition .
Key Findings:
  • Anticancer Potential: 8-Morpholino derivatives show moderate CDK9 inhibition, while 2-phenyl-3-amine analogs exhibit antiviral activity against influenza A and coronaviruses .
  • Fluorescence Properties : Derivatives like 10i (imidazo[1,2-a]pyrazine with pyrazine substituents) emit at ~850 nm, making them candidates for bioimaging .
Key Insights:
  • Suzuki Coupling : A versatile method for introducing aryl groups at position 8 .
  • Bromination Strategies : NBS-mediated bromination selectively substitutes position 6 or 7 in pyrrolo[1,2-a]pyrazines .

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